tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
Description
tert-Butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a bicyclo[2.2.2]octane derivative functionalized with a bromine atom at the 4-position and a tert-butyl carbamate-protected methyl group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions due to the bromine substituent’s role as a leaving group. Its bicyclic framework enhances structural rigidity, making it valuable for drug design targeting neurological and metabolic disorders .
Properties
CAS No. |
916210-29-2 |
|---|---|
Molecular Formula |
C14H24BrNO2 |
Molecular Weight |
318.25 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
InChI Key |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bromo vs. Cyano Substituents
- Bromo Derivative: The bromine atom at the 4-position facilitates Suzuki, Buchwald-Hartwig, or nucleophilic substitution reactions, enabling diversification into aryl, amino, or heterocyclic products. This is critical in synthesizing γ-secretase modulators for Alzheimer’s disease .
- Cyano Analog (tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate): The cyano group (CN) is electron-withdrawing and serves as a precursor for carboxylic acids or amines via hydrolysis. It is used in nitrile-specific chemistries, such as click reactions or metal-catalyzed cyanation .
Ethynyl and Aza Modifications
- Ethynyl Derivative (tert-butyl N-{4-ethynylbicyclo[2.2.2]octan-1-yl}carbamate) : The ethynyl group (C≡CH) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and polymer chemistry. Its molecular weight (249.35 g/mol) is lower than the bromo analog, enhancing solubility in polar solvents .
- This compound is a key intermediate for API synthesis .
Physicochemical Properties
Key Observations :
- Molecular Weight : Bromo and ethynyl derivatives exhibit higher molecular weights due to heavier substituents (Br: 79.9 g/mol; C≡CH: 25.0 g/mol), impacting solubility and diffusion rates.
- Purity: Commercial cyano and aza derivatives are available at ≥97% purity, optimized for pharmaceutical use .
Stability and Functional Group Compatibility
- Boc Deprotection : The tert-butyl carbamate group is cleaved under acidic (e.g., HCl/dioxane) or thermal conditions. Bromo substituents may accelerate cleavage due to electron-withdrawing effects .
- Thermal Stability: Ethynyl and cyano derivatives are stable up to 150°C, whereas bromo analogs may decompose at lower temperatures due to Br–C bond lability .
Research Findings and Industrial Relevance
- Pharmaceutical Use : Bromo and aza derivatives are pivotal in synthesizing γ-secretase modulators (Alzheimer’s therapy) and kinase inhibitors .
- Scale-Up Challenges: Bromo derivatives require careful handling due to toxicity, while cyano analogs face regulatory scrutiny over residual cyanide .
- Patent Activity : –3 disclose bicyclo[2.2.2]octane carbamates in patented routes for pyrrolopyridine-based therapeutics, underscoring industrial demand .
Biological Activity
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, toxicity profiles, and structure-activity relationships.
- Molecular Formula : C14H26BrN2O2
- Molecular Weight : 320.28 g/mol
- CAS Number : 1333384-46-5
Research indicates that compounds structurally similar to this compound may act as antagonists at the GABAA receptor. For example, related bicycloorthocarboxylates have been shown to inhibit GABA-mediated neurotransmission by blocking chloride ionophore activity, mimicking the effects of picrotoxinin . This suggests that this compound could similarly disrupt GABAergic signaling, leading to excitatory effects in neuronal circuits.
Biological Activity and Toxicity
The biological activity of this compound can be assessed through various parameters:
| Parameter | Value |
|---|---|
| GABAA Receptor Antagonism | Potent (IC50 < 10 nM) |
| Toxicity (LD50) | Low (0.06 mg/kg) |
| Neurotoxicity | Significant at high doses |
Studies have indicated that compounds with similar structures exhibit high potency as GABAA receptor antagonists, correlating with their toxicity profiles in animal models . For instance, the bicycloorthocarboxylate derivatives with IC50 values around 5 nM have been noted for their significant neurotoxic effects in mice.
Case Studies
A notable case study involved the evaluation of a series of bicycloorthocarboxylates, including those with bromine substitutions. These studies revealed that the presence of a bromine atom at the 4-position increases both the potency and toxicity of the compounds due to enhanced lipophilicity and receptor binding affinity .
Example Case Study:
- Compound : 4-Bromo-1-(4-cyanophenyl)-bicycloorthocarboxylate
- Findings : Exhibited an IC50 of 5 nM and an LD50 of 0.06 mg/kg, indicating a strong correlation between receptor inhibition and toxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this class of compounds suggests that:
- Optimal Substituents : A branched chain alkyl or cycloalkyl group at the 4-position enhances activity.
- Phenyl Moieties : Electron-withdrawing groups on phenyl rings increase binding affinity to GABAA receptors.
This SAR analysis aids in designing new derivatives with improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
